molecular formula C19H17NO4 B11694637 (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11694637
M. Wt: 323.3 g/mol
InChI Key: NNNORNFDQKMANA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring substituted with a 2,5-dimethoxyphenyl and a 2-methylphenyl group

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO4/c1-12-6-4-5-7-15(12)18-20-16(19(21)24-18)11-13-10-14(22-2)8-9-17(13)23-3/h4-11H,1-3H3/b16-11-

InChI Key

NNNORNFDQKMANA-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the oxazol-5-one ring using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also enhances the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxazol-5-one ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated oxazol-5-one derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(2,5-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.